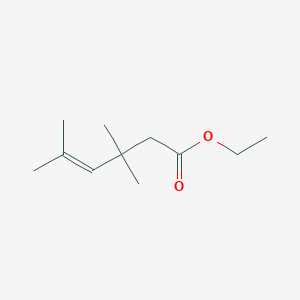
Ethyl 3,3,5-trimethylhex-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,3,5-trimethylhex-4-enoate is an organic compound with the molecular formula C11H20O2. It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group. This compound is known for its unique structure, which includes a double bond and multiple methyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3,5-trimethylhex-4-enoate typically involves the esterification of 3,3,5-trimethylhex-4-enoic acid with ethanol. The reaction is catalyzed by an acid, commonly sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
3,3,5-trimethylhex-4-enoic acid+ethanolH2SO4ethyl 3,3,5-trimethylhex-4-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,5-trimethylhex-4-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.
Substitution: Nucleophiles like ammonia or amines for substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or other substituted esters.
Scientific Research Applications
Ethyl 3,3,5-trimethylhex-4-enoate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,3,5-trimethylhex-4-enoate depends on the specific reaction it undergoes. For example, in esterification, the acid catalyst protonates the carbonyl oxygen, making it more electrophilic and facilitating the nucleophilic attack by ethanol. In reduction reactions, the ester carbonyl is attacked by the hydride ion from the reducing agent, leading to the formation of an alcohol.
Comparison with Similar Compounds
Ethyl 3,3,5-trimethylhex-4-enoate can be compared with other esters such as:
Ethyl acetate: A simpler ester with a similar functional group but lacking the double bond and methyl groups.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Propyl 3,3,5-trimethylhex-4-enoate: Similar structure but with a propyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific combination of a double bond and multiple methyl groups, which can influence its reactivity and applications in various fields.
Properties
CAS No. |
60101-09-9 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
ethyl 3,3,5-trimethylhex-4-enoate |
InChI |
InChI=1S/C11H20O2/c1-6-13-10(12)8-11(4,5)7-9(2)3/h7H,6,8H2,1-5H3 |
InChI Key |
LYEWPPMFRWXLNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,6-Dimethylphenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14595128.png)
![N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide](/img/structure/B14595135.png)
![Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide](/img/structure/B14595138.png)
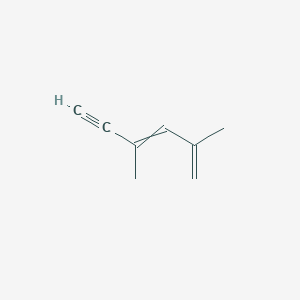

![Methyl 2-{[(benzyloxy)carbonyl]amino}but-2-enoate](/img/structure/B14595157.png)
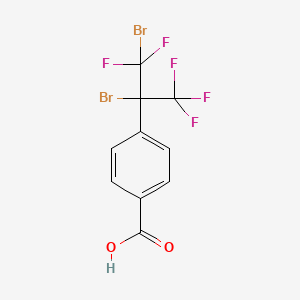
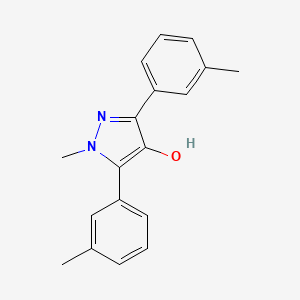
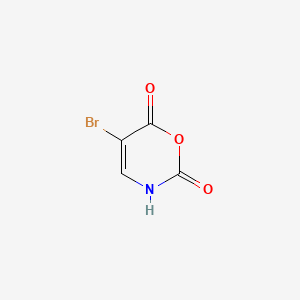
![[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetic acid](/img/structure/B14595182.png)

![2-Pyrrolidinone, 1,1'-[(pentylimino)bis(methylene)]bis-](/img/structure/B14595197.png)
![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo-](/img/structure/B14595204.png)
